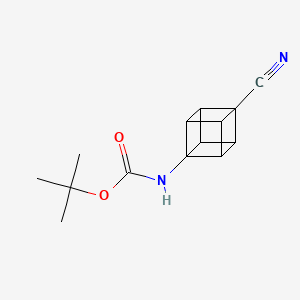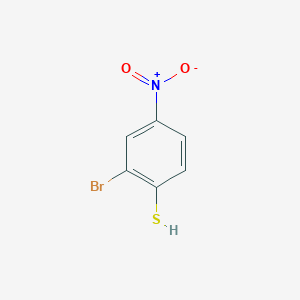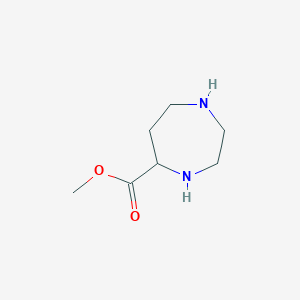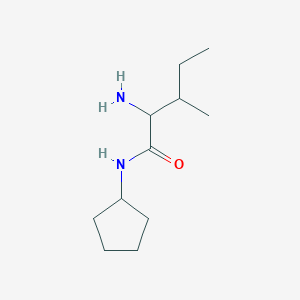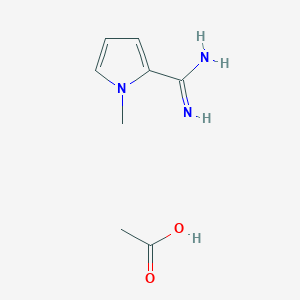
1-methyl-1H-pyrrole-2-carboximidamide,aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid involves several steps. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carboximidamide with acetic acid under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1-methyl-1H-pyrrole-2-carboximidamide, acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with various therapeutic properties. In medicine, it may be explored for its potential use in drug development. Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-methyl-1H-pyrrole-2-carboximidamide, acetic acid can be compared to other similar compounds, such as 1H-pyrrole-2-carboxaldehyde and N-methylpyrrole-2-carboxylic acid . While these compounds share some structural similarities, 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid is unique due to its specific functional groups and chemical properties .
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
acetic acid;1-methylpyrrole-2-carboximidamide |
InChI |
InChI=1S/C6H9N3.C2H4O2/c1-9-4-2-3-5(9)6(7)8;1-2(3)4/h2-4H,1H3,(H3,7,8);1H3,(H,3,4) |
Clave InChI |
WNGADTRWDDTHPI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CN1C=CC=C1C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


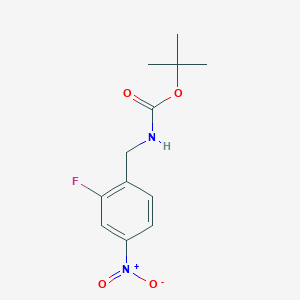
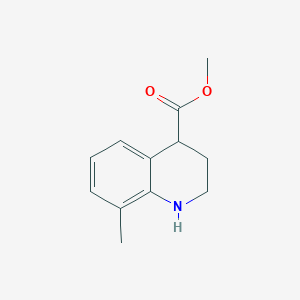
![3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B13508281.png)
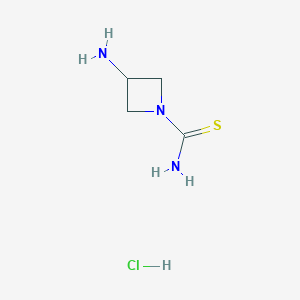
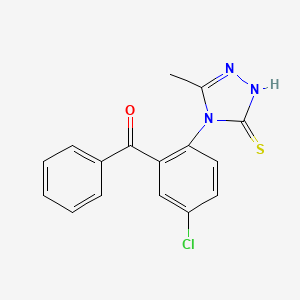
![Methyl4-[amino(phenyl)methyl]benzoate](/img/structure/B13508309.png)
![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)
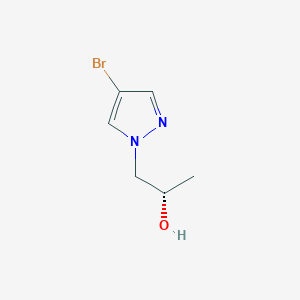
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B13508339.png)
![6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide](/img/structure/B13508343.png)
